(R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

Chiral purity Enantiomeric excess Stereochemical identity

(R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol (CAS 1263285-26-2, molecular formula C9H9BrO3, molecular weight 245.07) is a chiral, enantiopure (R-configuration) brominated 1,4-benzodioxane derivative. It belongs to the class of 2-hydroxymethyl-1,4-benzodioxanes, a scaffold recognized as a versatile template in medicinal chemistry for designing ligands targeting nicotinic, alpha-adrenergic, and 5-HT receptor subtypes, as well as antitumor and antibacterial agents.

Molecular Formula C9H9BrO3
Molecular Weight 245.072
CAS No. 1263285-26-2
Cat. No. B591816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
CAS1263285-26-2
Molecular FormulaC9H9BrO3
Molecular Weight245.072
Structural Identifiers
SMILESC1C(OC2=C(O1)C=C(C=C2)Br)CO
InChIInChI=1S/C9H9BrO3/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,7,11H,4-5H2/t7-/m1/s1
InChIKeyGJEZMJKQOBAYTM-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile of (R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol (CAS 1263285-26-2): Class, Structure, and Primary Research Context


(R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol (CAS 1263285-26-2, molecular formula C9H9BrO3, molecular weight 245.07) is a chiral, enantiopure (R-configuration) brominated 1,4-benzodioxane derivative. It belongs to the class of 2-hydroxymethyl-1,4-benzodioxanes, a scaffold recognized as a versatile template in medicinal chemistry for designing ligands targeting nicotinic, alpha-adrenergic, and 5-HT receptor subtypes, as well as antitumor and antibacterial agents . The compound features a single stereocenter at the 2-position, a primary alcohol (hydroxymethyl) group, and a bromine atom at the 6-position of the fused dioxane ring. It is primarily employed as a chiral building block or intermediate in organic synthesis and pharmaceutical research, including its documented use in the synthesis of AMPK-activating indole/indazole compounds (Pfizer patent US20130267493A1) and S1P1 receptor agonists (WO2016028959A1) [1]. The enantiopure (R)-form distinguishes it from the corresponding (S)-enantiomer (CAS 1263284-23-6) and the racemic mixture (CAS 280752-78-5), each of which may exhibit different pharmacokinetic, pharmacodynamic, or synthetic coupling efficiencies in downstream applications.

Why Generic Substitution Fails for (R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol: Chirality, Halogen Identity, and Regioisomerism Matter


In-class compounds within the 2-hydroxymethyl-1,4-benzodioxane family cannot be simply interchanged with (R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol because three structural variables directly control downstream molecular recognition, synthetic utility, and biological activity: (i) absolute configuration at the C-2 stereocenter (R vs. S vs. racemic), (ii) the identity and position of the halogen substituent (6-Br vs. 6-Cl, 6-F, or unsubstituted), and (iii) the presence of the hydroxymethyl handle for further derivatization [1]. The (R)-enantiomer has been specifically employed in patent-protected synthetic routes to AMPK activators and S1P1 agonists, where stereochemistry at the benzodioxane 2-position is retained in the final pharmacophore [2]. Substituting the (S)-enantiomer (CAS 1263284-23-6) or the racemic mixture (CAS 280752-78-5) would yield diastereomeric or stereochemically undefined products that may fail quality control, show altered target engagement, or require costly chiral resolution steps. Similarly, replacing the 6-bromo substituent with a 6-chloro or des-halo analog alters the halogen-bonding capacity, lipophilicity, and metabolic stability of any derived compound, as demonstrated by the lower computed LogP of the des-bromo analog compared with the brominated racemate . These differences are quantifiable at the levels of chirality, lipophilicity, and synthetic compatibility, making generic interchange scientifically unsound.

Quantitative Differentiation Evidence for (R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol Against the Closest Analogs


Absolute Stereochemistry: (R)-Enantiomer vs. Racemic Mixture – Enantiomeric Excess Specification

The target compound is the enantiopure (R)-enantiomer (CAS 1263285-26-2). The corresponding racemic mixture is CAS 280752-78-5, which contains equal proportions of (R)- and (S)-enantiomers. In patent synthetic routes to AMPK activators (US20130267493A1), the (R)-configured benzodioxane intermediate is specifically employed to yield a single enantiomer of the final active pharmaceutical ingredient [1]. The (R)-enantiomer is supplied with a minimum purity specification of 95% (Bidepharm), 98% (MolCore, Beyotime) . In contrast, the racemate is supplied at 95–97% purity, which represents only chemical purity and does not specify enantiomeric excess (ee) . For stereoselective synthesis, an enantiopure starting material eliminates the 50% loss of material inherent to chiral resolution of a racemate and avoids the analytical burden of verifying ee at each synthetic step.

Chiral purity Enantiomeric excess Stereochemical identity

Lipophilicity (Computed LogP): 6-Bromo Derivative vs. Unsubstituted (Des-Bromo) Analog

The racemic 6-bromo derivative (CAS 280752-78-5) has a vendor-reported computed LogP of 1.6248 . The unsubstituted (des-bromo) analog (R)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol (CAS 62501-72-8) has a lower molecular weight (166.17 vs. 245.07) and is expected to have a LogP approximately 0.7–1.0 unit lower based on the π-value of bromine (~0.86) [1]. The higher lipophilicity of the brominated compound enhances its utility in fragment-based drug discovery campaigns targeting hydrophobic binding pockets where halogen bonding via bromine can contribute to affinity. The target (R)-enantiomer shares the same LogP as the racemate but offers stereochemical homogeneity, avoiding the confounding effect of enantiomeric mixtures on measured LogD7.4 or permeability.

Lipophilicity LogP Physicochemical property Drug-likeness

Melting Point and Physical Form: Brominated vs. Unsubstituted (R)-Analog

The unsubstituted (R)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol (CAS 62501-72-8) has a reported melting point of 71–73 °C (EtOH/H2O) and is a crystalline solid [1]. The brominated target compound, by contrast, is typically supplied as a solid or powder and stored at 2–8 °C . The introduction of bromine at the 6-position increases molecular weight from 166.17 to 245.07 and alters crystal packing, potentially affecting melting point, solubility, and ease of handling. Although the exact melting point of the (R)-6-bromo derivative is not widely published, its distinct physical form relative to the des-bromo analog has practical implications for weighing, dissolution protocols, and formulation development.

Melting point Crystallinity Physical form Handling

Patent-Validated Synthetic Utility: (R)-Enantiomer as Intermediate in AMPK Activator and S1P1 Agonist Synthesis

The (R)-6-bromo benzodioxane methanol is explicitly referenced as a reactant in the synthesis of substituted bicyclic compounds claimed as S1P1 receptor agonists (WO2016028959A1) and indole/indazole AMPK activators (US20130267493A1, Pfizer) [1]. In the S1P1 agonist patent, the compound undergoes Pd-catalyzed coupling to generate a key intermediate with retention of the (R)-configuration [1]. The (S)-enantiomer (CAS 1263284-23-6) and the racemate (CAS 280752-78-5) are not cited in these patent examples, indicating that the specific (R)-stereochemistry is required for the downstream synthetic sequence. This patent-validated utility provides a documented, application-specific rationale for procuring the (R)-enantiomer over its stereochemical alternatives.

AMPK activator S1P1 agonist Chiral intermediate Patent-validated

Validated Application Scenarios for (R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol Based on Quantitative Differentiation Evidence


Stereoselective Synthesis of AMPK-Activating Indole/Indazole Compounds (Pfizer Patent Route)

Researchers replicating or optimizing the synthetic route described in US20130267493A1 should procure the enantiopure (R)-6-bromo benzodioxane methanol (CAS 1263285-26-2) as the chiral building block. The patent specifically employs this (R)-enantiomer to construct AMPK activators with defined stereochemistry [1]. Using the (S)-enantiomer or the racemate would yield the incorrect stereoisomer or a mixture, requiring additional chiral separation steps and potentially invalidating biological comparisons with the patent data.

Fragment-Based Drug Discovery Targeting Hydrophobic Binding Pockets with Halogen-Bonding Opportunities

The target compound's computed LogP of approximately 1.62 [1] and the presence of a bromine atom capable of halogen bonding make it a suitable fragment for screening against protein targets with hydrophobic clefts. Compared to the des-bromo analog (estimated LogP ~0.7–0.9), the brominated fragment offers a 5- to 10-fold increase in lipophilicity, enhancing membrane permeability and complementarity to hydrophobic sub-pockets. The enantiopure (R)-form eliminates stereochemical ambiguity in structure-activity relationship (SAR) analysis, a critical advantage over the racemate.

Asymmetric Synthesis of 2-Hydroxymethyl-1,4-Benzodioxane Derivatives via Pd-Catalyzed C–O Coupling

The enantioselective Pd-catalyzed intramolecular aryl C–O bond formation methodology reported by Shi et al. (2015) provides a general route to chiral 2-hydroxymethyl-1,4-benzodioxanes [1]. The (R)-6-bromo derivative can serve as both a substrate for further derivatization (via the bromine handle) and as a chiral reference standard for assessing enantiomeric excess in newly synthesized analogs. Its availability at purities ≥95% (with COA documentation including NMR, HPLC, GC [2]) supports its use as an authenticated chiral standard.

Synthesis of S1P1 Receptor Agonists for Autoimmune Disease Research

WO2016028959A1 describes the use of (R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol as a reactant in the preparation of S1P1 agonists [1]. The synthetic sequence involves Pd-catalyzed coupling reactions that retain the (R)-configuration at the benzodioxane 2-position. For laboratories engaged in S1P1-targeted drug discovery, procuring the (R)-enantiomer ensures fidelity to the published synthetic route and avoids the confounding effect of stereochemical mixtures on in vitro receptor binding and functional assays.

Quote Request

Request a Quote for (R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.